molecular formula C15H13NO5 B2586966 (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone CAS No. 255896-36-7

(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone

Cat. No. B2586966
CAS RN: 255896-36-7
M. Wt: 287.271
InChI Key: ARJGOBXJJWDHFB-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 311.31 g/mol. It is used in various fields of research such as medicinal chemistry, organic chemistry, and biochemistry.

Mechanism of Action

(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. It has been found to be effective in reducing pain and inflammation in various animal models. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone is also stable under various conditions and can be stored for long periods. However, (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone. One potential area of research is the development of new analogs of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone with improved pharmacological properties. Another area of research is the investigation of the potential use of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone in the treatment of various inflammatory and cancer-related diseases. Additionally, the mechanism of action of (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone could be further elucidated to better understand its pharmacological effects.

Synthesis Methods

(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone can be synthesized using various methods, including the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with benzyl alcohol in the presence of a strong acid such as hydrochloric acid.

Scientific Research Applications

(4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. (4,5-Dimethoxy-2-nitro-phenyl)-phenyl-methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation.

properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJGOBXJJWDHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone

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